molecular formula C10H10ClN3O3 B8695021 Methyl2-(3-Chloro-2-pyridyl)-5-oxopyrazolidine-3-carboxylate

Methyl2-(3-Chloro-2-pyridyl)-5-oxopyrazolidine-3-carboxylate

Cat. No. B8695021
M. Wt: 255.66 g/mol
InChI Key: SHEDCLCLCJLNPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl2-(3-Chloro-2-pyridyl)-5-oxopyrazolidine-3-carboxylate is a useful research compound. Its molecular formula is C10H10ClN3O3 and its molecular weight is 255.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl2-(3-Chloro-2-pyridyl)-5-oxopyrazolidine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl2-(3-Chloro-2-pyridyl)-5-oxopyrazolidine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H10ClN3O3

Molecular Weight

255.66 g/mol

IUPAC Name

methyl 2-(3-chloropyridin-2-yl)-5-oxopyrazolidine-3-carboxylate

InChI

InChI=1S/C10H10ClN3O3/c1-17-10(16)7-5-8(15)13-14(7)9-6(11)3-2-4-12-9/h2-4,7H,5H2,1H3,(H,13,15)

InChI Key

SHEDCLCLCJLNPZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(=O)NN1C2=C(C=CC=N2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

The crude product of Step B (i.e. methyl 2-bromo-4-chloro-4-oxobutanoate) (11.00 g, ˜47.4 mmol) in acetonitrile (25 mL) was added over 65 minutes to a mixture of 3-chloro-2(1H)-pyridinone hydrazone (alternatively named (3-chloro-pyridin-2-yl)-hydrazine) (6.55 g, 45.6 mmol) and sodium bicarbonate (9.23 g, 0.110 mol) in acetonitrile (60 mL) at 0° C. The mixture was then allowed to warm to room temperature and was stirred for 3 h. The mixture was then warmed and maintained at 38° C. for 8 h. Then the mixture was allowed to cool, and the solvent was removed by evaporation under reduced pressure. Water (25 mL) was added, and acetic acid (about 1.9 mL) was added until the slurry had a pH of about 5. After 2 h, the product was isolated by filtration, rinsed with water (10 mL) and dried in vacuo to provide the title compound as a pale yellow solid (11 g, 89.8% yield). A sample recrystallized from ethanol melted at 147-148° C.
Name
crude product
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9.23 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
89.8%

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